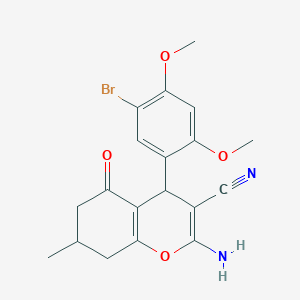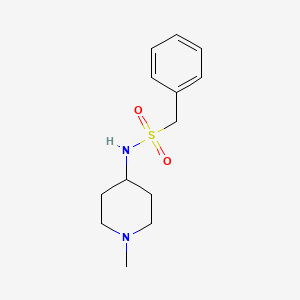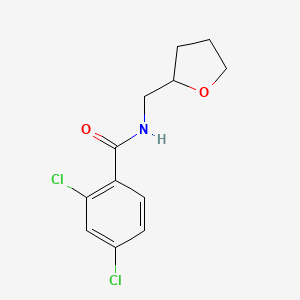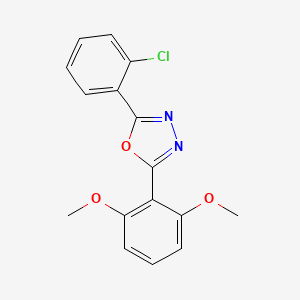![molecular formula C14H15F3N2O2 B5229467 N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5229467.png)
N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide, commonly known as CP-544, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CP-544 is a small molecule that belongs to the class of N-phenylurea derivatives. It has been found to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antiviral effects.
Mecanismo De Acción
The mechanism of action of CP-544 is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer development. For example, CP-544 has been found to inhibit the activity of the NF-κB pathway, which is known to play a crucial role in inflammation and cancer development.
Biochemical and Physiological Effects:
CP-544 has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. CP-544 has also been found to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to possess antiviral properties by inhibiting the replication of certain viruses such as HIV-1.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CP-544 is its potential applications in scientific research. It has been found to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antiviral effects. However, one of the limitations of CP-544 is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on CP-544. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Another area of research could focus on elucidating the mechanism of action of CP-544 to better understand its biological effects. Additionally, future research could explore the potential applications of CP-544 in other areas such as neurodegenerative diseases and autoimmune disorders.
In conclusion, CP-544 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It has been found to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antiviral effects. Further research on CP-544 could lead to the development of new therapies for a range of diseases.
Métodos De Síntesis
CP-544 can be synthesized using a variety of methods. One of the most common methods involves the reaction of 3-(trifluoromethyl)aniline with cyclopentyl isocyanate in the presence of a catalyst such as triethylamine. The resulting product is then purified using column chromatography to obtain pure CP-544.
Aplicaciones Científicas De Investigación
CP-544 has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. CP-544 has also been shown to possess anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O2/c15-14(16,17)9-4-3-7-11(8-9)19-13(21)12(20)18-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCHUMCHLVADJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]oxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5229389.png)
![({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)[(1-ethyl-1H-imidazol-2-yl)methyl]methylamine](/img/structure/B5229397.png)

![N-dibenzo[b,d]furan-3-yl-3-methylbenzamide](/img/structure/B5229414.png)
![2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole hydrobromide](/img/structure/B5229416.png)
![N-(2-methoxyethyl)-2-({4-[(phenylsulfonyl)amino]benzoyl}amino)benzamide](/img/structure/B5229423.png)
![2-chloro-1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}-4-nitrobenzene](/img/structure/B5229425.png)


![2-(4-chloro-3,5-dimethylphenoxy)-N-{[(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}acetamide](/img/structure/B5229460.png)
![(2-fluorophenyl)[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]amine](/img/structure/B5229468.png)

![ethyl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5229481.png)
